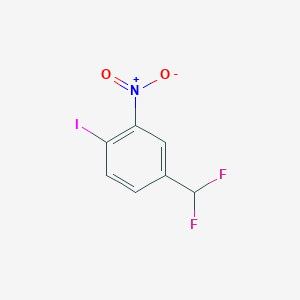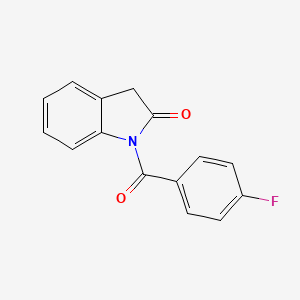
1-(4-fluorobenzoyl)-3H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorobenzoyl)-3H-indol-2-one is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a fluorobenzoyl group attached to the indole core. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
The synthesis of 1-(4-fluorobenzoyl)-3H-indol-2-one typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of indole with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
1-(4-Fluorobenzoyl)-3H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and indole derivatives.
Scientific Research Applications
1-(4-Fluorobenzoyl)-3H-indol-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory disorders.
Biological Studies: The compound is studied for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules and natural products.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzoyl)-3H-indol-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.
Pathways: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis. The exact mechanism depends on the specific biological context and the target molecule.
Comparison with Similar Compounds
1-(4-Fluorobenzoyl)-3H-indol-2-one can be compared with other indole derivatives, such as:
1-(4-Chlorobenzoyl)-3H-indol-2-one: Similar in structure but with a chlorine atom instead of fluorine, this compound may exhibit different reactivity and biological activity.
1-(4-Methylbenzoyl)-3H-indol-2-one: The presence of a methyl group instead of fluorine can alter the compound’s lipophilicity and pharmacokinetic properties.
1-(4-Nitrobenzoyl)-3H-indol-2-one: The nitro group introduces electron-withdrawing effects, potentially affecting the compound’s reactivity and biological interactions.
Properties
CAS No. |
68770-71-8 |
|---|---|
Molecular Formula |
C15H10FNO2 |
Molecular Weight |
255.24 g/mol |
IUPAC Name |
1-(4-fluorobenzoyl)-3H-indol-2-one |
InChI |
InChI=1S/C15H10FNO2/c16-12-7-5-10(6-8-12)15(19)17-13-4-2-1-3-11(13)9-14(17)18/h1-8H,9H2 |
InChI Key |
LXKMZQIGKWZLQM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2N(C1=O)C(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


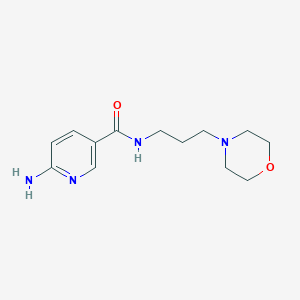
![(2R)-3-amino-4-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]butanoic acid](/img/structure/B14015272.png)
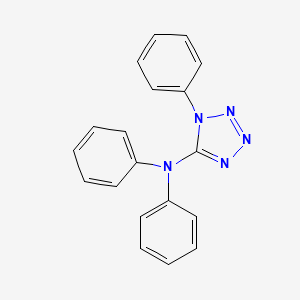
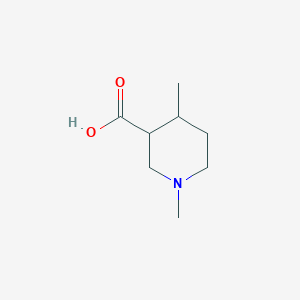
![1,3-Hexanedione, 1-benzo[b]thien-3-yl-4,4,5,5,6,6,6-heptafluoro-](/img/structure/B14015292.png)
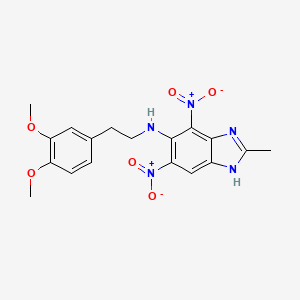
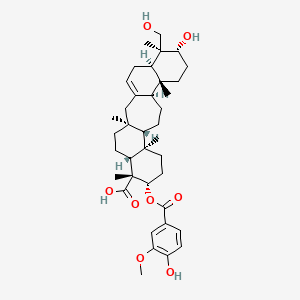
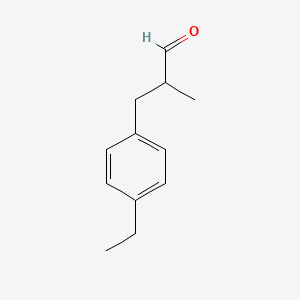
![6-Amino-5-[(4-chlorophenyl)methylideneamino]-1,3-dimethyl-pyrimidine-2,4-dione](/img/structure/B14015330.png)
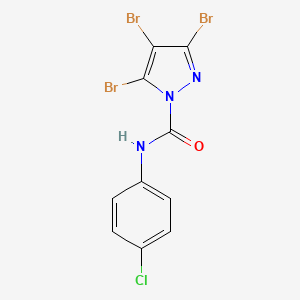
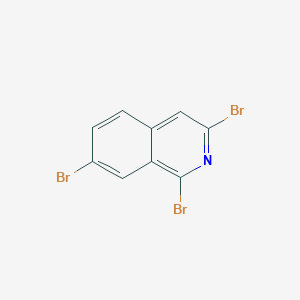
![2-Bromo-6,6-dimethyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14015347.png)
